Welcome to the BenchChem Online Store!
molecular formula C12H6F3NO2 B1457210 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid CAS No. 1210419-19-4

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Cat. No. B1457210
M. Wt: 253.18 g/mol
InChI Key: CCLXIKVEJUZXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09200004B2

Procedure details

To a mixture of methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate (210.2 mg, 0.7867 mmol) and lithium hydroxide, monohydrate (162 mg, 3.86 mmol), THF (3.0 mL) was added followed by water (1.0 mL). The mixture was heated at 50° C. for 3 h. The reaction mixture was then cooled to 0° C., and 1 M HCl was added slowly until the pH reached 2. The reaction mixture was then diluted with water (20 mL), extracted with EtOAc (3×20 mL) and the combined organic layers were washed with brine (30 mL), dried over Na2SO4, and concentrated under reduced pressure to yield the sub-title compound as a white solid (162.1 mg, 81%). LCMS calc. for C12H7F3NO2 (M+H)+: m/z=254.0. found 254.0.
Quantity
210.2 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide, monohydrate
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[N:14]=[C:13]([C:15]([O:17]C)=[O:16])[CH:12]=[CH:11][C:10]=1[F:19].O.[OH-].[Li+].C1COCC1.Cl>O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[N:14]=[C:13]([C:15]([OH:17])=[O:16])[CH:12]=[CH:11][C:10]=1[F:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
210.2 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C1=C(C=CC(=N1)C(=O)OC)F
Name
lithium hydroxide, monohydrate
Quantity
162 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C1=C(C=CC(=N1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 162.1 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.